N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a sulfonamide-functionalized anthracenedione derivative.
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c20-9-7-19(8-10-21)26(24,25)12-5-6-15-16(11-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-6,11,20-21H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWVHOKVTVLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152216 | |
| Record name | 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692745-51-0 | |
| Record name | 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692745-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features an anthracene core with sulfonamide and hydroxyl functional groups, which are known to impart various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H17N O6S
- Molecular Weight : 375.4 g/mol
- CAS Number : 692745-51-0
The compound's structure includes:
- Two hydroxyethyl groups that enhance solubility.
- A sulfonamide moiety that is often associated with antimicrobial activity.
- Dioxoanthracene functionality that may allow for DNA intercalation.
Antimicrobial Properties
This compound exhibits promising antimicrobial activity. Sulfonamides are known to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of dihydropteroate synthetase, potentially making this compound effective against various bacterial strains.
Anticancer Potential
Research indicates that compounds with anthracene structures can intercalate with DNA, which may lead to cytotoxic effects in cancer cells. Preliminary studies suggest that this compound may possess anticancer properties, although further validation is required to establish its efficacy and safety in clinical settings .
The mechanisms underlying the biological activities of this compound include:
- DNA Intercalation : The anthracene core may allow the compound to insert itself between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in metabolic pathways in bacteria and potentially in cancer cells.
In Vitro Studies
- Antimicrobial Activity : A study demonstrated that derivatives of dioxoanthracenes exhibited significant antibacterial activity against various strains at concentrations as low as 10 µg/mL .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as TK-10 and HT-29, with IC50 values indicating moderate potency .
Comparative Analysis
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Two hydroxyethyl groups | Increased solubility in aqueous environments |
| N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | Benzyl group instead of hydroxyethyl | Potentially enhanced lipophilicity |
| Sodium 1-amino-4-(1-naphthylamino)-9,10-dioxo-9,10-dihydroanthracene 2-sulfonate | Amino group substitution | Selective inhibition against specific enzymes |
This table highlights the structural diversity among related compounds and their respective biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence:
Key Comparative Analysis
Structural Modifications and Bioactivity
- Hydroxyethylamino vs. Sulfonamide Groups: HAQ and CL 232315 (hydroxyethylamino derivatives) exhibit strong antitumor activity, likely due to their ability to intercalate DNA and induce topoisomerase II inhibition . In contrast, sulfonamide derivatives (e.g., N,N′-diphenyl-anthracenedione disulfonamide) prioritize fluorescence and molecular recognition, attributed to sulfonamide’s electron-withdrawing effects and hydrogen-bonding capabilities .
- Chlorobenzamide vs. Diisonicotinamide : The chlorobenzamide derivative () may enhance lipophilicity and membrane permeability, whereas diisonicotinamide () could improve solubility and target binding via pyridine coordination.
Pharmacokinetic and Excretion Profiles
- HAQ demonstrates rapid plasma clearance (23.5 mL/kg/min) and predominant hepatobiliary excretion (39.5% in bile), suggesting liver-targeted metabolism .
Clinical and Preclinical Efficacy
- HAQ and CL 232315 showed dose-dependent myelosuppression (leukopenia, thrombocytopenia) in Phase I trials but achieved partial tumor responses in lung adenocarcinoma and leukemia models . Sulfonamide derivatives lack direct antitumor data but show promise in fluorescent sensing for heavy metals .
Data Tables
Table 1: Pharmacokinetic Comparison of HAQ and CL 232315
| Parameter | HAQ | CL 232315 |
|---|---|---|
| Plasma t1/2 | 9.4 min (initial), 115.2 min (terminal) | Not reported |
| Excretion (5 hr) | 39.5% biliary, 24% urinary | Not reported |
| Antitumor Activity (ILS) | 173–200% (P388 leukemia) | >300% (B16 melanoma) |
| Clinical Phase | Phase I | Phase I/II planned |
Table 2: Fluorescent Properties of Sulfonamide Derivatives
| Compound | Fluorescence Application | Structural Feature |
|---|---|---|
| N,N′-Diphenyl-anthracenedione disulfonamide | Heavy metal ion detection | Anthraquinone fluorophore + sulfonamide receptor |
| N,N-bis(2-hydroxyethyl)-anthracene-sulfonamide | Potential sensing (inferred) | Sulfonamide receptor + hydroxyethyl solubility modifiers |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters:
- Reagents and Catalysts: Use thionyl chloride for carboxyl activation (e.g., forming acyl intermediates) and triethylamine as a base for sulfonamide coupling .
- Solvent Selection: Dichloromethane or dichloroethane is preferred for stability and solubility of anthraquinone intermediates .
- Reaction Time/Temperature: Monitor reaction completion via TLC or HPLC; typical reflux conditions (40–60°C) for 8–12 hours ensure high yields .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/acetone) improves purity (>95%) .
Basic: How can spectroscopic techniques characterize its structural features?
Methodological Answer:
- NMR (¹H/¹³C): Identify hydroxyl (-OH) and sulfonamide (-SO₂NH-) protons (δ 3.5–4.5 ppm) and confirm aromatic anthraquinone carbons (δ 120–140 ppm) .
- FT-IR: Detect carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) stretches .
- UV-Vis: Anthraquinone π→π* transitions (~250–400 nm) indicate electronic conjugation .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-MS for [M+H]+) .
Basic: What preliminary biological activities have been reported for related anthraquinone sulfonamides?
Methodological Answer:
- Antioxidant Assays: DPPH radical scavenging (IC₅₀) and FRAP tests evaluate redox activity; anthraquinone derivatives often show moderate activity due to electron-deficient cores .
- Anti-inflammatory Screening: COX-2 inhibition assays (ELISA) or glucocorticoid receptor modulation studies are recommended .
- Antimicrobial Testing: Broth microdilution (MIC against S. aureus or E. coli) for sulfonamide derivatives .
Advanced: How do redox-active properties influence its electrochemical behavior?
Methodological Answer:
- Cyclic Voltammetry (CV): Two-electron oxidation waves (E₁/₂ ~0.5–0.8 V vs. Ag/AgCl) correlate with anthraquinone → dication transitions. Redox potentials shift with substituents (e.g., hydroxyethyl groups lower E₁/₂) .
- Spectroelectrochemistry: Monitor UV-Vis changes (e.g., dication formation at ~480 nm) during electrolysis .
- Stability Tests: Repeated CV cycles assess reversibility; anthraquinone derivatives often degrade via radical intermediates .
Advanced: What design strategies enhance its utility as a fluorescent sensor?
Methodological Answer:
- Receptor-Fluorophore Integration: Attach sulfonamide groups for metal binding (e.g., Hg²⁺, Pb²⁺) and anthraquinone as a fluorophore .
- Solvatochromic Studies: Test emission shifts in polar vs. nonpolar solvents to optimize selectivity .
- Quenching Experiments: Titrate analytes (e.g., heavy metals) and measure fluorescence quenching (Stern-Volmer plots) .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Docking Studies (AutoDock/Vina): Simulate binding to receptors (e.g., COX-2) using anthraquinone as a rigid core and hydroxyethyl/sulfonamide as flexible sidechains .
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) and compute HOMO-LUMO gaps to correlate redox activity with experimental CV data .
- MD Simulations: Assess stability in lipid bilayers (e.g., GROMACS) for membrane permeability predictions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Control Experiments: Verify purity (HPLC) and exclude solvent artifacts (e.g., DMSO in cell assays) .
- Structural Confirmation: Re-analyze active samples via X-ray crystallography (if crystalline) or 2D NMR (NOESY for conformation) .
- Dose-Response Reproducibility: Use multiple cell lines (e.g., HEK293 vs. RAW264.7) to confirm anti-inflammatory effects .
Advanced: What mechanisms underlie its antimicrobial activity?
Methodological Answer:
- Membrane Disruption Assays: Measure cytoplasmic leakage (SYTOX Green uptake) in Gram-positive bacteria .
- Enzyme Inhibition: Test dihydrofolate reductase (DHFR) inhibition (spectrophotometric assay) due to sulfonamide moieties .
- ROS Generation: Quantify intracellular ROS (DCFH-DA probe) in microbial cultures .
Advanced: How do structural modifications alter its physicochemical properties?
Methodological Answer:
- Sidechain Variations: Replace hydroxyethyl with carboxyethyl to enhance water solubility (logP reduction) .
- Anthraquinone Substitution: Introduce electron-withdrawing groups (e.g., -NO₂) to shift redox potentials .
- Crystallography: Compare X-ray structures (e.g., saddle-shaped vs. planar conformations) to correlate packing with solubility .
Basic: How to assess its stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC (decomposition >200°C typical for anthraquinones) .
- Photodegradation: Expose to UV light (λ = 365 nm) and monitor absorbance decay (~480 nm for dication stability) .
- pH Stability: Incubate in buffers (pH 2–12) and analyze via HPLC for hydrolysis products (e.g., sulfonic acid formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
